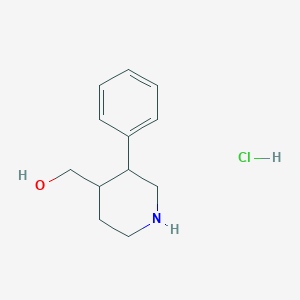

(3-Phenylpiperidin-4-yl)methanol hydrochloride

Beschreibung

(3-Phenylpiperidin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Eigenschaften

IUPAC Name |

(3-phenylpiperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHSWFQJPFRBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CO)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpiperidin-4-yl)methanol hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable piperidine derivative in the presence of a Lewis acid catalyst.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3-Phenylpiperidin-4-yl)methanol hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient production, and implementing purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Phenylpiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of (3-Phenylpiperidin-4-yl)methanone.

Reduction: Formation of (3-Phenylpiperidin-4-yl)methanamine.

Substitution: Formation of substituted phenyl derivatives, such as 4-nitro-3-phenylpiperidin-4-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(3-Phenylpiperidin-4-yl)methanol hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the pharmacological effects of piperidine derivatives.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Wirkmechanismus

The mechanism of action of (3-Phenylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

(3-Phenylpiperidin-4-yl)methanol hydrochloride can be compared with other piperidine derivatives, such as:

(4-Phenylpiperidin-4-yl)methanol: Similar structure but different substitution pattern.

(3-Phenylpiperidin-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.

(3-Phenylpiperidin-4-yl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.

The uniqueness of (3-Phenylpiperidin-4-yl)methanol hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Biologische Aktivität

(3-Phenylpiperidin-4-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological profile, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of (3-Phenylpiperidin-4-yl)methanol hydrochloride can be represented as follows:

- IUPAC Name : (3-Phenylpiperidin-4-yl)methanol hydrochloride

- Molecular Formula : CHClN

- Molecular Weight : 235.74 g/mol

This compound features a piperidine ring substituted with a phenyl group and a hydroxymethyl group, which is crucial for its biological activity.

The biological activity of (3-Phenylpiperidin-4-yl)methanol hydrochloride is primarily attributed to its interaction with various receptors and enzymes. It has been studied for:

- Anticancer Activity : Some studies suggest that derivatives of piperidine, including this compound, may exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation . For instance, it was shown to have enhanced cytotoxicity in specific tumor cell lines compared to established chemotherapeutics like bleomycin .

- Neuroprotective Effects : The compound has also been evaluated for its potential in neurodegenerative diseases. Research indicates that it may inhibit acetylcholinesterase (AChE), which could be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (3-Phenylpiperidin-4-yl)methanol hydrochloride. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. A notable study reported that compounds with similar piperidine structures showed significant cytotoxicity against hypopharyngeal tumors, suggesting a promising avenue for further research in cancer therapy .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for neuropharmacological applications. It has been shown to interact with muscarinic receptors, which play a critical role in cognitive functions and memory. The modulation of these receptors could potentially lead to therapeutic benefits in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of (3-Phenylpiperidin-4-yl)methanol hydrochloride, it is essential to compare it with related piperidine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (3-Pyridyl)piperidin-4-ylmethanol | Anticancer, Neuroprotective | Similar mechanism through AChE inhibition |

| 4-(4-Fluorophenyl)piperidine | Antimicrobial | Broader spectrum of activity |

| 1-(3-Cyano-3,3-diphenylpropyl)-4-piperidine | Anticancer | Stronger cytotoxic profile |

This table illustrates how variations in the substituents on the piperidine ring can influence the biological activity and therapeutic potential of these compounds.

Case Studies

Several case studies have explored the efficacy of (3-Phenylpiperidin-4-yl)methanol hydrochloride:

- Cytotoxicity Study : A study conducted on FaDu hypopharyngeal tumor cells indicated that this compound could induce apoptosis more effectively than traditional chemotherapeutics .

- Neuroprotective Study : Research on its effects on AChE inhibition demonstrated significant promise for treating Alzheimer's disease, highlighting its potential as a dual-action drug targeting both cholinergic dysfunction and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.